

Unexpected reaction between diaryliodonium salts and DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyliodonium chloride*

Cat. No.: *B074024*

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Technical Support Center: Diaryliodonium Salts in DMSO

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected reactivity when using diaryliodonium salts with dimethyl sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: I observed an unexpected side product when heating my reaction containing a diaryliodonium salt in DMSO. What could be happening?

A1: When heated, diaryliodonium salts can react directly with DMSO, which acts as a nucleophile. This unexpected reaction typically leads to the formation of 2-thiomethylphenols and their corresponding sulfoxides.^{[1][2]} This is a known side reaction that can occur at elevated temperatures, generally above 100°C.^[1]

Q2: What is the mechanism of this unexpected reaction between diaryliodonium salts and DMSO?

A2: The reaction is proposed to proceed through a mechanism related to the Pummerer and interrupted-Pummerer processes.^{[1][3]} The key steps involve:

- Arylation of the oxygen atom of DMSO by the diaryliodonium salt to form a sulfonium salt.
- Deprotonation of the sulfonium salt to generate a sulfur ylide.
- A thia-Sommelet–Hauser rearrangement of the ylide.
- Rearomatization to yield a 2-thiomethylphenol.
- This sulfide product can then be readily oxidized to the corresponding sulfoxide, especially during purification on silica gel.^{[1][2]}

Q3: Are all diaryliodonium salts equally susceptible to this reaction with DMSO?

A3: No. The susceptibility of diaryliodonium salts to this side reaction is influenced by their structure. More sterically hindered or substituted diaryliodonium salts, as well as cyclic diaryliodonium salts, are generally more stable and less likely to react with DMSO, even at high temperatures.^{[1][2]} Diphenyliodonium triflate is a key example of a salt that undergoes this reaction.^[1]

Q4: At what temperatures does this side reaction become significant?

A4: The reaction is temperature-dependent. For diphenyliodonium triflate, the formation of the sulfide product is observed at temperatures of 110°C and higher. The yield of this side product increases significantly as the temperature is raised to 120°C.^[1]

Q5: Can this reaction occur in the presence of other nucleophiles?

A5: Yes, this reaction can be a deleterious side-reaction in arylation reactions where DMSO is used as a solvent.^[1] Diaryliodonium salts are potent arylating agents for a wide range of nucleophiles.^{[3][4]} However, at elevated temperatures, DMSO can compete with the intended nucleophile, leading to the formation of the unexpected 2-thiomethylphenol byproduct.

Troubleshooting Guide

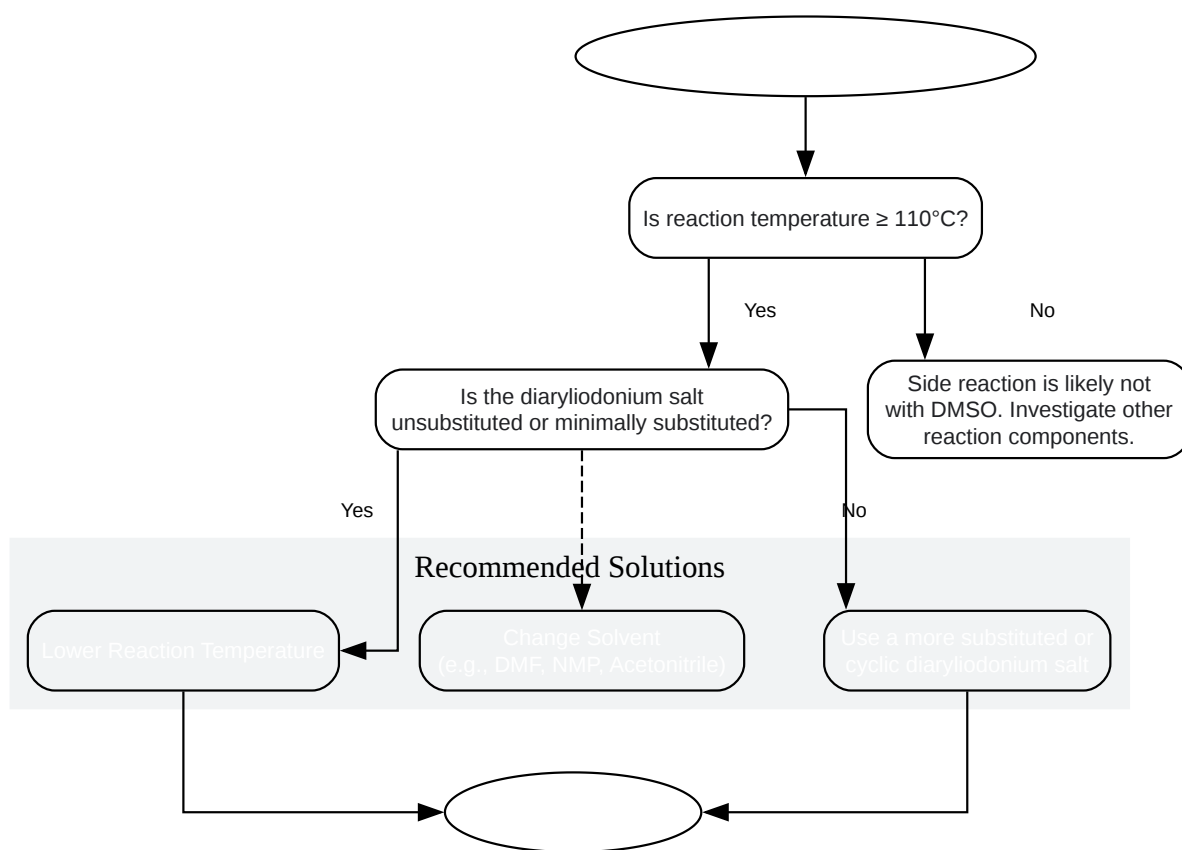
If you suspect the unexpected reaction between your diaryliodonium salt and DMSO is occurring, follow this troubleshooting guide.

Problem: Formation of an unexpected, polar byproduct, potentially containing sulfur, when running a reaction with a diaryliodonium salt in DMSO at elevated temperatures.

Initial Assessment:

- Analyze the byproduct: Characterize the unexpected product using techniques like NMR and mass spectrometry to confirm if it is a thiomethylphenol or its sulfoxide derivative.
- Review Reaction Conditions: Check the reaction temperature. This side reaction is more prominent at temperatures of 110°C and above.[1]

Troubleshooting Workflow



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Caption: Troubleshooting workflow for the unexpected reaction.

Quantitative Data Summary

The yield of the unexpected sulfide product from the reaction of diphenyliodonium triflate and anhydrous DMSO is dependent on various reaction conditions. The data below is summarized from Kepski and Moran (2022).^[1]

Entry	Temperature (°C)	Time (h)	Concentration (M)	Yield of Sulfide 1 (%)	Yield of Sulfoxide 2 after Chromatography (%)
1	110	24	0.14	~8	-
2	120	24	0.14	~40	-
3	130	24	0.14	~40	-
4	140	24	0.14	~40	-
5	150	24	0.14	Sharp Drop	-
6	120	24	0.28	Drop in yield	-
7	120	24	0.07	Drop in yield	-
8	120	48	0.14	-	46

Experimental Protocols

General Method for the Arylation of DMSO^[1]

This protocol describes the experimental conditions under which the unexpected reaction between diphenyliodonium triflate and DMSO was observed.

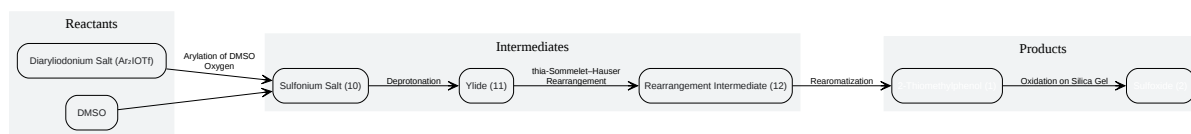
- Preparation: Dissolve the diaryliodonium triflate (0.28 mmol) in anhydrous DMSO (2 mL) under a nitrogen atmosphere in a suitable reaction vessel.

- Heating: Heat the mixture to the desired temperature (e.g., 120°C) and stir for the specified time (e.g., 48 hours).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Add water (10 mL) followed by ethyl acetate (10 mL).
 - Stir the mixture vigorously for 20 minutes until the layers are clear.
 - Transfer the mixture to a separating funnel and separate the layers.
 - Wash the organic layer with water (4 x 10 mL).
 - Dry the organic layer with sodium sulfate (Na_2SO_4) and filter.
- Purification:
 - Remove all volatile components under reduced pressure.
 - Purify the crude product by flash chromatography using a petrol/ethyl acetate gradient.
Note that the sulfide product (1) may be oxidized to the sulfoxide (2) on the silica gel column.^[1]

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the unexpected reaction between a diaryliodonium salt and DMSO.



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Caption: Proposed mechanism for the reaction of diaryliodonium salts with DMSO.

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- To cite this document: BenchChem. [Unexpected reaction between diaryliodonium salts and DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074024#unexpected-reaction-between-diaryliodonium-salts-and-dmsol]

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